molecular formula C17H14ClF3N4O B2826537 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile CAS No. 339011-88-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile

Cat. No. B2826537
CAS RN: 339011-88-0
M. Wt: 382.77
InChI Key: KIRMFNODVGGADB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C8H4ClF3N2 . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of two different types of rings and several functional groups. Unfortunately, the exact 3D structure is not available in the current resources .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 . It also has a predicted pKa of -1.55±0.32, indicating that it’s a weak acid .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile, due to its structural complexity and functional groups, is likely involved in specialized chemical syntheses and reactions. For instance, similar compounds have been used in the efficient synthesis of mixed backbone oligonucleotides via the H-phosphonate approach, where a mixture involving pyridine and acetonitrile served as an effective oxidizing reagent (Nikhil U. Mohe, K. Padiya, M. Salunkhe, 2003). Additionally, pyridine derivatives, akin to the compound , have been utilized in the synthesis of highly luminescent lanthanide ion complexes, showcasing their potential in materials science for creating substances with unique photophysical properties (A. de Bettencourt-Dias, Subha Viswanathan, A. Rollett, 2007).

Catalysis and Reaction Mechanisms

The structural elements of this compound suggest its potential role in catalysis, particularly in reactions involving electron transfer and complex formation. Compounds with similar frameworks have been investigated for their role in the electron transfer mechanism of organocobalt porphyrins, highlighting the intricate interplay between different functional groups and metal centers in catalytic processes (S. Fukuzumi, K. Miyamoto, T. Suenobu, A. E. V. Caemelbecke, K. Kadish, 1998).

Material Science and Luminescence

The unique combination of a pyridinyl group, a morpholino ring, and a trifluoromethyl group within this compound suggests applications in material science, particularly in the synthesis of luminescent materials. Similar molecular structures have been utilized to create compounds that exhibit significant luminescence, which is crucial for the development of organic light-emitting diodes (OLEDs) and other photonic devices. For example, studies have shown that certain pyridine derivatives can form complexes with lanthanide ions, resulting in materials that exhibit strong luminescence properties, which are valuable for various applications in electronics and photonics (E. Baranoff, Basile F E Curchod, J. Frey, R. Scopelliti, F. Kessler, I. Tavernelli, U. Rothlisberger, M. Grätzel, Md. K. Nazeeruddin, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. It’s possible that it interacts with biological systems in a specific way due to its unique structure .

Safety and Hazards

This compound is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302-H315-H319-H335, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMFNODVGGADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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